

# An In-depth Technical Guide to the Peptoid Structure of CI-1015

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CI-1015  |           |
| Cat. No.:            | B1668927 | Get Quote |

This technical guide provides a comprehensive overview of the peptoid structure of **CI-1015**, a second-generation cholecystokinin-B (CCK-B) receptor antagonist. Developed as a potential anxiolytic agent, **CI-1015** represents a significant advancement in peptoid-based drug design, offering an improved pharmacokinetic profile over its predecessor, CI-988. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its structure, synthesis, and biological activity.

## **Core Structure and Physicochemical Properties**

CI-1015, chemically named tricyclo[3.3.1.13,7]dec-2-yl [1S-[1 $\alpha$ (S\*)2 $\beta$ ]-[2-[(2-hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a peptoid analogue of CCK-4.[1] The design of CI-1015 focused on reducing the molecular weight of the parent compound, CI-988 (MW = 614), to enhance absorption and bioavailability.[1] Key structural moieties, including the  $\alpha$ -methyltryptophan and adamantyloxycarbonyl groups, were retained as they are crucial for receptor binding.[1][2] The primary modifications were made at the C-terminus of the molecule.[1][2]

Table 1: Physicochemical and Pharmacokinetic Properties of CI-1015 and CI-988



| Property                                     | CI-1015                                         | CI-988                        | Reference |
|----------------------------------------------|-------------------------------------------------|-------------------------------|-----------|
| Molecular Weight                             | Not explicitly stated,<br>but lower than CI-988 | 614                           | [1]       |
| Water Solubility                             | Less soluble than CI-<br>988                    | More soluble than CI-<br>1015 | [1]       |
| Oral Bioavailability in Rat (dosed in HPβCD) | Nearly 10 times higher than CI-988              | Low                           | [1]       |
| Blood-Brain<br>Permeability                  | Enhanced relative to<br>CI-988                  | Lower than CI-1015            | [1]       |

# **Mechanism of Action and Biological Activity**

**CI-1015** functions as a selective antagonist of the CCK-B receptor.[1] This receptor is implicated in anxiety and panic disorders, making its antagonists promising therapeutic agents. The antagonist profile of **CI-1015** has been demonstrated in preclinical models.[1]

Table 2: Biological Activity of CI-1015

| Parameter                                                                       | Value | Species/Model                       | Reference |
|---------------------------------------------------------------------------------|-------|-------------------------------------|-----------|
| CCK-B Receptor<br>Binding Affinity (nM)                                         | 3.0   | -                                   | [1]       |
| CCK-A Receptor<br>Binding Affinity (nM)                                         | 2900  | -                                   | [1]       |
| CCK-B Antagonist<br>Profile (Ke in nM)                                          | 34    | Rat ventromedial hypothalamus assay | [1]       |
| Minimum Effective<br>Dose (MED) for<br>anxiolytic-like profile<br>(μg/kg, oral) | 0.1   | Rat X-maze anxiety paradigm         | [1]       |

## **Experimental Protocols**



The synthesis of **CI-1015** involves the coupling of N-2-Adoc-α-methyl-(R)-tryptophan with optically active trans-2(S)-hydroxy-1(S)-aminocyclohexane.[2] While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is not fully available in the public domain, the key steps are outlined below.

#### General Procedure:

- Preparation of N-2-Adoc-α-methyl-(R)-tryptophan (I): This starting material is prepared using previously described methods.[2]
- Synthesis of trans-2(S)-hydroxy-1(S)-aminocyclohexane: This is synthesized by reacting (R)α-methylbenzylamine with cyclohexane epoxide in the presence of trimethylaluminum in CH2Cl2.[2]
- Coupling Reaction: N-2-Adoc-α-methyl-(R)-tryptophan (I) is coupled with the synthesized amine using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) or pentafluorophenol (PFP) in ethyl acetate.[2]
- Receptor Binding Assays: The binding affinities of CI-1015 for CCK-A and CCK-B receptors were determined using standard radioligand binding assays.
- In Vivo Efficacy (Anxiety Model): The anxiolytic-like effects of orally administered **CI-1015** were evaluated in a standard anxiety paradigm, the X-maze, in rats. The minimum effective dose (MED) was determined.[1]
- CCK-B Antagonist Profile: The antagonist profile was assessed in the rat ventromedial hypothalamus assay to determine the equilibrium dissociation constant (Ke).[1]

## **Visualizations**





Click to download full resolution via product page

Caption: Synthesis workflow for CI-1015.

Note on Signaling Pathways: Detailed information on the specific intracellular signaling pathways modulated by **CI-1015**'s antagonism of the CCK-B receptor is not extensively described in the reviewed literature. Further research would be required to elucidate these downstream effects. in the reviewed literature. Further research would be required to elucidate these downstream effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]



 To cite this document: BenchChem. [An In-depth Technical Guide to the Peptoid Structure of CI-1015]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668927#understanding-the-peptoid-structure-of-ci-1015]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com